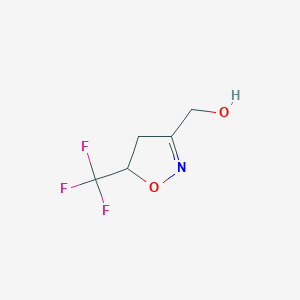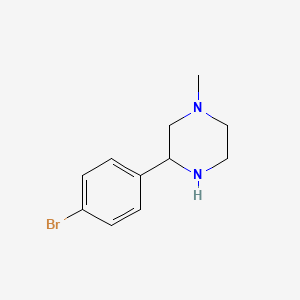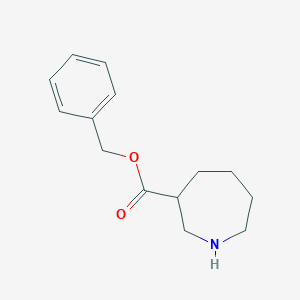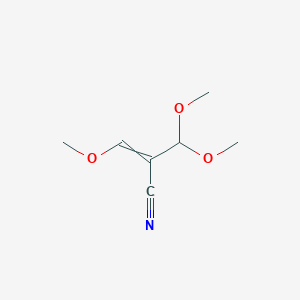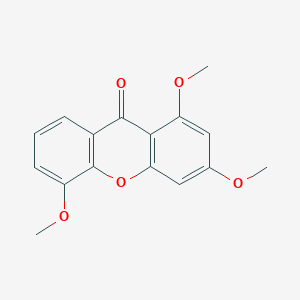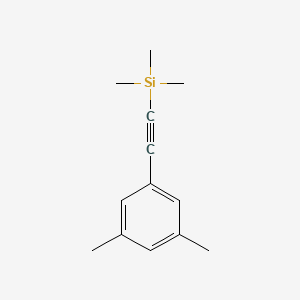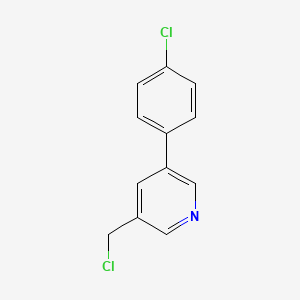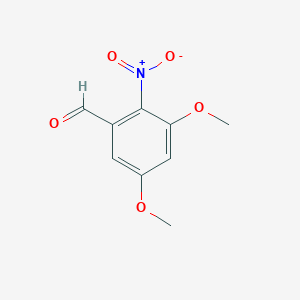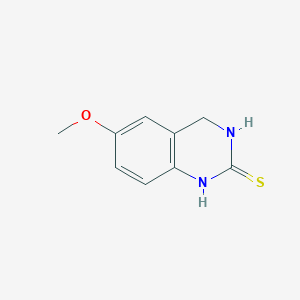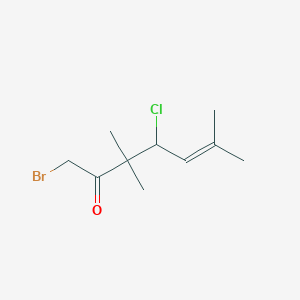
1-(6-bromo-3-chloropyridin-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(6-bromo-3-chloropyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C7H7BrClNO It is a derivative of pyridine, characterized by the presence of bromine and chlorine substituents on the pyridine ring, along with an ethanol group
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-chloro-2-hydrazinopyridine with tert-butanol and sodium tert-butoxide, followed by the addition of a brominating agent . The reaction is carried out under reflux conditions, and the product is purified through filtration and drying.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to minimize by-products and waste. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(6-bromo-3-chloropyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen substituents or to convert the ethanol group to an alkane.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(6-Bromo-3-chloropyridin-2-yl)acetaldehyde or 1-(6-Bromo-3-chloropyridin-2-yl)acetic acid, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
1-(6-bromo-3-chloropyridin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(6-bromo-3-chloropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its derivatives may inhibit the growth of bacteria by interfering with essential metabolic processes . The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied.
類似化合物との比較
1-(6-bromo-3-chloropyridin-2-yl)ethan-1-ol can be compared with other similar compounds, such as:
3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: These compounds share a similar pyridine core but have different functional groups, leading to distinct chemical and biological properties.
Chlorantraniliprole: This insecticide contains a pyridine ring with bromine and chlorine substituents, similar to this compound, but with additional functional groups that enhance its insecticidal activity.
特性
分子式 |
C7H7BrClNO |
|---|---|
分子量 |
236.49 g/mol |
IUPAC名 |
1-(6-bromo-3-chloropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H7BrClNO/c1-4(11)7-5(9)2-3-6(8)10-7/h2-4,11H,1H3 |
InChIキー |
RWKJFNQMCWDVML-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=CC(=N1)Br)Cl)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-tert-Butyl-4-methoxy-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B8538287.png)
